molecular formula C23H15Br2FN2O5 B11542558 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B11542558
M. Wt: 578.2 g/mol
InChI Key: MXEVIKWLIBJEFS-LUOAPIJWSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological systems.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and fluorinated aromatic compounds with similar structural features. Examples include:

  • 2,4-Dibromo-6-chlorophenyl 3-fluorobenzoate
  • 2,4-Dibromo-6-methylphenyl 3-fluorobenzoate

Uniqueness

What sets 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H15Br2FN2O5

Molecular Weight

578.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H15Br2FN2O5/c24-15-8-14(21(17(25)10-15)33-23(30)13-4-3-5-16(26)9-13)11-27-28-22(29)20-12-31-18-6-1-2-7-19(18)32-20/h1-11,20H,12H2,(H,28,29)/b27-11+

InChI Key

MXEVIKWLIBJEFS-LUOAPIJWSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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